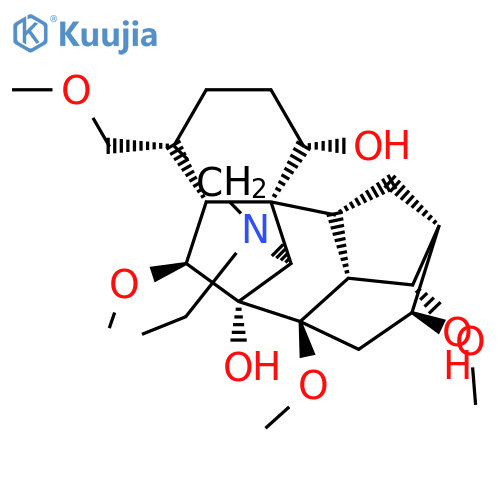Cas no 92631-66-8 (20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol)

92631-66-8 structure
商品名:20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol
20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol 化学的及び物理的性質
名前と識別子
-
- 20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol
- Deltatsine
- (1α,6β,14α,16β)-20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol (ACI)
- 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine, aconitane-1,7,14-triol deriv. (ZCI)
- DTXSID70919039
- 92631-66-8
- 11-ethyl-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,9,16-triol
- Aconitane-1,7,14-triol, 20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)-,(1alpha,6beta,14alpha,16beta)-
- 11-ethyl-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo(7.7.2.12,5.01,10.03,8.013,17)nonadecane-4,9,16-triol
- Deletatsine
-
- インチ: 1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(33-5,17(14)18(13)28)25(29,21(24)26)20(32-4)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21+,22+,23-,24+,25-/m1/s1
- InChIKey: ZUMVRGDGUZROMJ-DIZROUMASA-N
- ほほえんだ: O[C@H]1CC[C@@]2([C@H]3[C@@H]([C@@]4([C@]5(C[C@H](OC)[C@@H]6[C@@H]([C@H]5[C@H]([C@]13[C@@H]4N(C2)CC)C6)O)OC)O)OC)COC
計算された属性
- せいみつぶんしりょう: 467.288
- どういたいしつりょう: 467.288
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 814
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 13
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 582.6±50.0 °C at 760 mmHg
- フラッシュポイント: 306.2±30.1 °C
- 屈折率: 1.595
- じょうきあつ: 0.0±3.7 mmHg at 25°C
20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6070-1 ml * 10 mm |
Deltatsine |
92631-66-8 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
| TargetMol Chemicals | TN6070-5 mg |
Deltatsine |
92631-66-8 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6070-1 mL * 10 mM (in DMSO) |
Deltatsine |
92631-66-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6070-5 mg |
Deltatsine |
92631-66-8 | 5mg |
¥5965.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6070-5mg |
Deltatsine |
92631-66-8 | 5mg |
¥ 4420 | 2024-07-20 |
20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
92631-66-8 (20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
